molecular formula C20H14FN3O4S B2574269 (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 630047-55-1

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2574269
CAS No.: 630047-55-1
M. Wt: 411.41
InChI Key: OPFMGANWNHJGRP-SDNWHVSQSA-N
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Description

The compound (2E)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a propenamide derivative characterized by:

  • Electron-withdrawing groups: A cyano (-CN) group at the α-position and a sulfamoyl (-SO₂NH₂) substituent on the furan-attached phenyl ring.
  • Aromatic systems: A 4-fluorophenylamide moiety and a 5-(4-sulfamoylphenyl)furan-2-yl group, connected via a conjugated E-configured double bond.
  • Potential bioactivity: The structural motifs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors through hydrogen bonding (via sulfamoyl) and π-π interactions (aromatic systems) .

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S/c21-15-3-5-16(6-4-15)24-20(25)14(12-22)11-17-7-10-19(28-17)13-1-8-18(9-2-13)29(23,26)27/h1-11H,(H,24,25)(H2,23,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMGANWNHJGRP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the cyano group, the fluorophenyl group, and the sulfamoylphenyl group. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfamoylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight Notable Features
Target Compound -CN, -SO₂NH₂, 4-FPh, furan 439.44 g/mol Strong hydrogen-bonding capacity (sulfamoyl), high polarity
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide -Cl, -FPh, isobutyl 331.81 g/mol Lipophilic isobutyl group; potential for enhanced membrane permeability
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide -CN, -NO₂, ethoxy 408.38 g/mol Nitro group increases electrophilicity; ethoxy may alter metabolic stability
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide -Cl, -FPh, dimethylaminopropyl 390.88 g/mol Basic dimethylamino group; possible pH-dependent solubility

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The target’s sulfamoyl and cyano groups enhance hydrogen bonding and dipole interactions compared to analogs with alkyl (e.g., isobutyl) or alkoxy (e.g., ethoxy) substituents .
  • Aromatic substitution patterns : The 4-fluorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-chloro-4-fluorophenyl or 2-methyl-4-nitrophenyl groups in analogs .

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy: The target’s sulfamoyl protons are expected to resonate at δ 7.3–7.6 ppm (aromatic) and δ 3.1–3.3 ppm (-SO₂NH₂), distinct from the methoxy (δ ~3.8 ppm) or nitro (δ ~8.5 ppm) signals in analogs . The E-configuration of the double bond is confirmed by coupling constants (J ≈ 12–16 Hz), consistent with analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .
  • Crystal Packing: Hydrogen bonding networks involving the sulfamoyl group may lead to tighter crystal packing compared to analogs with weaker donors (e.g., methoxy) .

Bioactivity and Computational Insights

  • Clustering Analysis :

    • Compounds with acrylamide backbones (e.g., target and CAS 5910-80-5) cluster together in bioactivity profiles, suggesting shared targets like kinases or GPCRs .
    • The sulfamoyl group in the target may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), unlike nitro- or chloro-substituted analogs .

Physicochemical and Environmental Behavior

  • Solubility and LogP :
    • The target’s LogP is estimated at 2.1 (moderate polarity), lower than lipophilic analogs like CAS 329777-61-9 (LogP ~3.5) but higher than nitro-containing derivatives (LogP ~1.8) .
  • Environmental Fate :
    • The sulfamoyl group may increase water solubility and biodegradability compared to halogenated analogs, which persist longer in lipid-rich environments .

Biological Activity

(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group, a 4-fluorophenyl moiety, and a furan ring with a sulfamoyl group, suggest diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Backbone Prop-2-enamide
Functional Groups Cyano, 4-fluorophenyl, sulfamoyl, and furan rings
Molecular Formula C16H14FN3O3S
Molecular Weight 345.36 g/mol

The presence of these functional groups indicates potential reactivity and interaction with biological macromolecules.

Predicted Biological Activities

Computer-aided predictions suggest that this compound may exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of furan have been reported to inhibit Escherichia coli and Staphylococcus aureus effectively .
  • Anticancer Properties : The furan ring is known for its anticancer activity. Research has indicated that certain furan derivatives can inhibit cancer cell proliferation, particularly in cervical cancer models .
  • Anti-inflammatory Effects : Compounds containing furan moieties have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .

Case Studies and Experimental Findings

  • Antimicrobial Studies
    • A study on related furan derivatives indicated significant antibacterial activity against E. coli with minimum inhibitory concentrations (MIC) as low as 64 µg/mL . This suggests that this compound could possess similar or enhanced antibacterial properties.
  • Anticancer Activity
    • In vitro studies on furan-containing compounds have shown promising results against various cancer cell lines. For instance, certain conjugates demonstrated IC50 values around 0.15 µg/mL against HeLa cells, indicating strong cytotoxic effects .
  • Anti-inflammatory Potential
    • Research into furan derivatives has highlighted their role as selective COX-2 inhibitors, suggesting that this compound may similarly inhibit inflammatory pathways effectively .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics:

  • The cyano group may participate in nucleophilic attacks on biological targets.
  • The sulfamoyl group could enhance solubility and bioavailability.
  • The furan moiety is likely involved in electron-rich interactions with various enzymes and receptors.

Q & A

Q. What are the key synthetic routes for (2E)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the furan-2-yl intermediate by coupling 4-sulfamoylphenylacetylene with a suitable dienophile under Diels-Alder conditions .
  • Step 2 : Introduction of the cyano group via Knoevenagel condensation between the furan intermediate and a cyanoacetamide derivative .
  • Step 3 : Final coupling with 4-fluoroaniline under amide-forming conditions (e.g., EDC/HOBt).
    Yield Optimization : Bayesian optimization or heuristic algorithms (e.g., Design of Experiments) are recommended to systematically explore reaction parameters (temperature, catalyst loading) while minimizing experimental trials .

Q. Which spectroscopic techniques are critical for characterizing this compound’s conformation and purity?

  • NMR : 1H^1H and 13C^{13}C NMR confirm stereochemistry (e.g., (E)-configuration at the propenamide group) and substituent integration .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and fluorophenyl groups) .
  • HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., Z-isomer or unreacted intermediates) .

Q. How do solubility properties influence experimental design for biological assays?

The compound exhibits poor aqueous solubility due to hydrophobic moieties (fluorophenyl, furan). Recommended strategies:

  • Use DMSO as a stock solvent (<0.1% final concentration to avoid cytotoxicity).
  • For in vitro studies, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular Docking : Assess interactions with enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on the sulfamoyl group’s hydrogen-bonding potential .
  • MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS). Key metrics: RMSD, binding free energy (MM/PBSA) .
  • QSAR Modeling : Corrogate structural features (e.g., cyano group’s electron-withdrawing effect) with activity data to guide analog design .

Q. How does stereochemistry (E/Z isomerism) impact biological activity and synthetic reproducibility?

  • The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the cyano and furan groups .
  • Activity Impact : Z-isomers may exhibit reduced target binding due to altered spatial orientation (e.g., 10-fold lower inhibition in kinase assays) .
  • Control Measures : Monitor reaction conditions (pH, solvent polarity) to suppress Z-isomer formation. Use chiral HPLC for separation if required .

Q. What strategies address contradictory data in SAR studies involving this compound?

  • Data Triangulation : Cross-validate in vitro activity (IC50_{50}) with crystallographic binding data and computational predictions .
  • Meta-Analysis : Pool results from multiple assays (e.g., fluorescence polarization vs. SPR) to resolve discrepancies in binding kinetics .
  • Probe Redesign : Modify the sulfamoyl group to a methylsulfone or carboxylate to test hypotheses about electrostatic contributions .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The compound degrades rapidly in acidic conditions (<pH 3), necessitating enteric coatings for oral delivery .
  • Light Sensitivity : Protect from UV exposure (λ < 400 nm) to prevent furan ring photooxidation. Use amber glassware in storage .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Intermediate Purification : Replace column chromatography with recrystallization or continuous flow systems to improve throughput .
  • Byproduct Mitigation : Optimize stoichiometry of the Knoevenagel step to minimize cyano group hydrolysis .

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